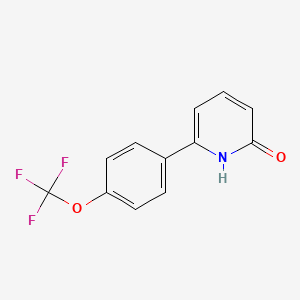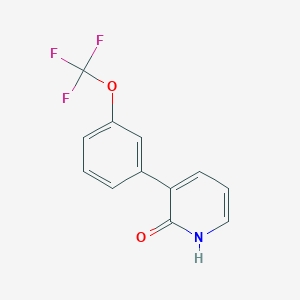
2-HYDROXY-3-(3-TRIFLUOROMETHOXYPHENYL)PYRIDINE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-HYDROXY-3-(3-TRIFLUOROMETHOXYPHENYL)PYRIDINE is a compound that belongs to the class of trifluoromethylpyridines. These compounds are known for their unique physicochemical properties, which make them valuable in various fields such as agrochemicals, pharmaceuticals, and materials science. The presence of the trifluoromethoxy group enhances the compound’s stability and reactivity, making it a significant molecule for research and industrial applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-HYDROXY-3-(3-TRIFLUOROMETHOXYPHENYL)PYRIDINE typically involves the introduction of the trifluoromethoxy group into the pyridine ring. One common method is the reaction of 3-(trifluoromethoxy)benzaldehyde with 2-hydroxypyridine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods. For instance, vapor-phase reactions or continuous flow processes can be employed to produce large quantities of the compound with high purity. These methods often utilize catalysts to enhance the reaction rate and yield .
化学反応の分析
Types of Reactions
2-HYDROXY-3-(3-TRIFLUOROMETHOXYPHENYL)PYRIDINE undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can produce a variety of derivatives with different functional groups .
科学的研究の応用
2-HYDROXY-3-(3-TRIFLUOROMETHOXYPHENYL)PYRIDINE has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with enhanced stability and bioavailability.
Industry: Utilized in the production of agrochemicals and materials with specific properties
作用機序
The mechanism of action of 2-HYDROXY-3-(3-TRIFLUOROMETHOXYPHENYL)PYRIDINE involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s ability to interact with enzymes and receptors, potentially leading to various biological effects. The exact pathways and targets depend on the specific application and the compound’s structure .
類似化合物との比較
Similar Compounds
- 2-HYDROXY-3-(TRIFLUOROMETHYL)PYRIDINE
- 3-(TRIFLUOROMETHYL)-2-PYRIDONE
- 3-(TRIFLUOROMETHYL)PYRIDIN-2-OL
Uniqueness
2-HYDROXY-3-(3-TRIFLUOROMETHOXYPHENYL)PYRIDINE is unique due to the presence of the trifluoromethoxy group, which imparts distinct physicochemical properties. This group enhances the compound’s stability, reactivity, and potential biological activities compared to similar compounds .
特性
IUPAC Name |
3-[3-(trifluoromethoxy)phenyl]-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3NO2/c13-12(14,15)18-9-4-1-3-8(7-9)10-5-2-6-16-11(10)17/h1-7H,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFDJQZZYYQVLAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C2=CC=CNC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80683138 |
Source


|
| Record name | 3-[3-(Trifluoromethoxy)phenyl]pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80683138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261740-30-0 |
Source


|
| Record name | 3-[3-(Trifluoromethoxy)phenyl]pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80683138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
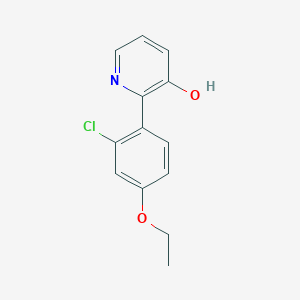
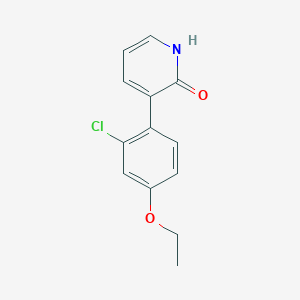
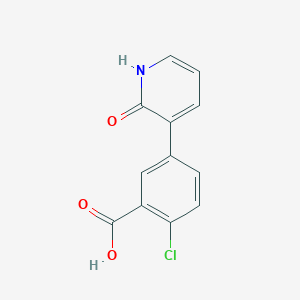
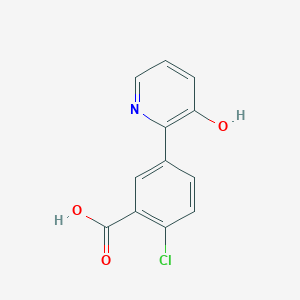
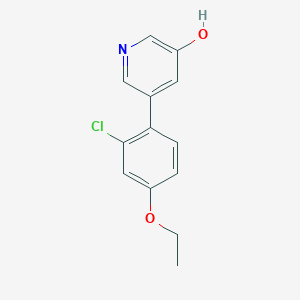
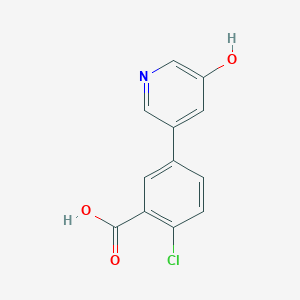

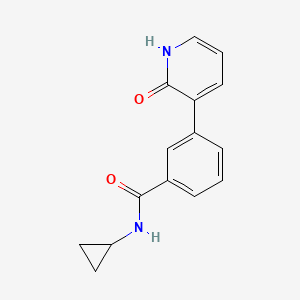
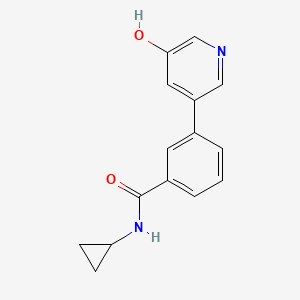
![5-[3-(Cyclopropylaminocarbonyl)phenyl]-2-hydroxypyridine](/img/structure/B6368435.png)
![6-[3-(Cyclopropylaminocarbonyl)phenyl]-2-hydroxypyridine](/img/structure/B6368440.png)
![2-[4-(Trifluoromethoxy)phenyl]pyridin-3-ol](/img/structure/B6368446.png)
![4-[3-(Cyclopropylaminocarbonyl)phenyl]-2-hydroxypyridine](/img/structure/B6368468.png)
